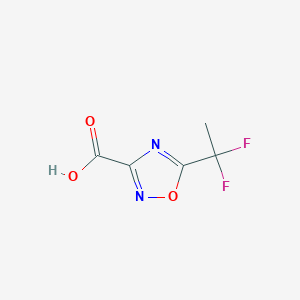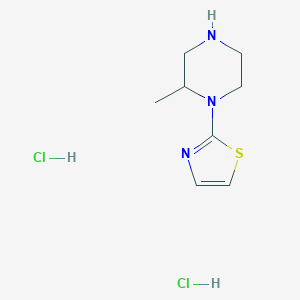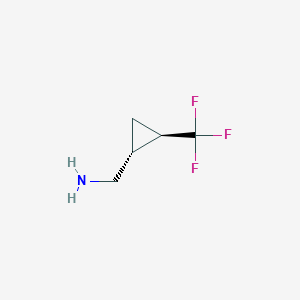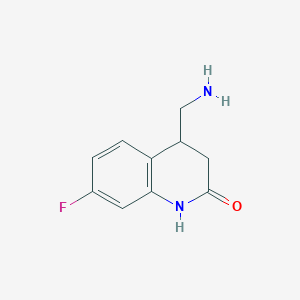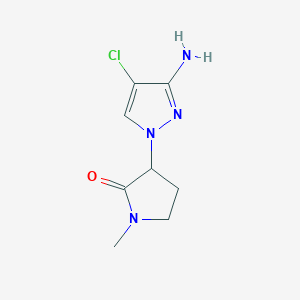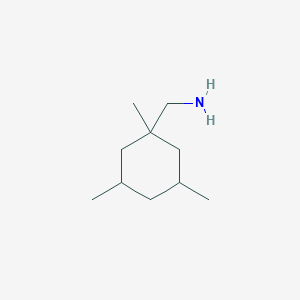
(1,3,5-Trimethylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,3,5-Trimethylcyclohexyl)methanamine: is an organic compound with the molecular formula C10H21N. It is a derivative of cyclohexane, where three methyl groups are attached to the 1st, 3rd, and 5th positions of the cyclohexane ring, and a methanamine group is attached to the ring. This compound is known for its applications in various chemical reactions and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3,5-Trimethylcyclohexyl)methanamine typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of 1,3,5-trimethylcyclohexane with formaldehyde and ammonia under acidic conditions to form the methanamine derivative. The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is conducted in the presence of hydrogen gas and a suitable catalyst, such as palladium or nickel, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: (1,3,5-Trimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methanamine group can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Amides, nitriles.
Reduction: Alcohols, hydrocarbons.
Substitution: Substituted amines, alkylated derivatives.
Scientific Research Applications
Chemistry: (1,3,5-Trimethylcyclohexyl)methanamine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various complex molecules and polymers.
Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It is also employed in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives are investigated for their therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, coatings, and adhesives. It is also utilized in the manufacture of agrochemicals and surfactants.
Mechanism of Action
The mechanism of action of (1,3,5-Trimethylcyclohexyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The compound’s effects are mediated through pathways involving amine receptors and enzymes that metabolize amine derivatives.
Comparison with Similar Compounds
- (1,3,3-Trimethylcyclohexyl)methanamine
- (1,3,5-Trimethylcyclohexane)
- (1,3,5-Trimethylbenzene)
Uniqueness: (1,3,5-Trimethylcyclohexyl)methanamine is unique due to the presence of three methyl groups on the cyclohexane ring, which imparts distinct steric and electronic properties. This structural feature influences its reactivity and interactions with other molecules, making it a valuable compound in various chemical and industrial applications.
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(1,3,5-trimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C10H21N/c1-8-4-9(2)6-10(3,5-8)7-11/h8-9H,4-7,11H2,1-3H3 |
InChI Key |
PXUMKNJVHDOPSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



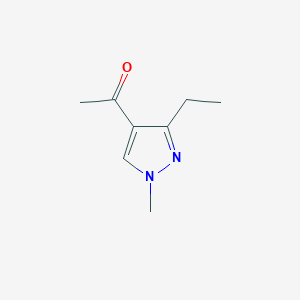
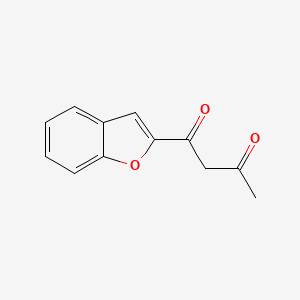
![[(2-Iodo-1-phenylethoxy)methyl]benzene](/img/structure/B13319661.png)
![2-[(2,2-Dimethylpropyl)amino]-1-phenylethan-1-ol](/img/structure/B13319663.png)
![rel-tert-Butyl (1R,3S)-1-((tert-butylsulfinyl)amino)-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13319665.png)
![4-[(But-3-yn-2-yl)amino]-2-methylbenzoic acid](/img/structure/B13319678.png)
amine](/img/structure/B13319679.png)
